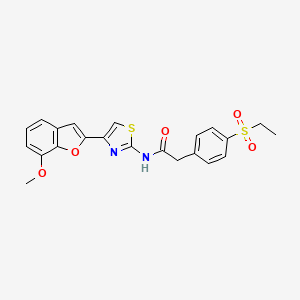

2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-3-31(26,27)16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-30-22)19-12-15-5-4-6-18(28-2)21(15)29-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEIEUZLCBSJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The synthesis begins with the formation of benzofuran and thiazole intermediates.

- Coupling Reactions : These intermediates are coupled using reagents such as ethyl bromide, thionyl chloride, and acetic anhydride under controlled conditions to ensure high yield and purity.

- Purification : Techniques such as crystallization and chromatography are employed to purify the final product.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural features of the compound facilitate binding to these targets, modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example:

- In vitro Studies : Research demonstrated that compounds with similar structures showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation in various cancer types, including breast and lung cancer .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of related compounds, it was found that modifications in the sulfonyl group significantly enhanced activity against resistant bacterial strains. The study highlighted the importance of structural variations in optimizing biological activity .

Case Study 2: Cancer Research

A series of experiments conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, indicating potential for development as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings and Implications

Structural Optimization : The ethylsulfonyl group in the target compound may offer superior metabolic stability compared to methoxy or halogenated analogs (e.g., ’s Compound 14 (Cl) and 15 (F)) .

Activity Trade-offs : While trifluoromethyl () enhances lipophilicity, it may reduce aqueous solubility compared to the target compound’s sulfonyl group .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole ring formation : Cyclization of 7-methoxybenzofuran-2-carboxaldehyde with thiourea derivatives under acidic conditions.

Sulfonyl group introduction : Coupling of 4-(ethylsulfonyl)phenylacetic acid with the thiazole intermediate via amide bond formation using coupling agents like EDC/HOBt.

Optimization parameters :

Q. Table 1: Synthesis Optimization Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (DMF) | 10–15% v/v | ↑ Solubility |

| Reaction Time | 12–24 hours | ↑ Conversion |

| Temperature | 60–80°C | ↑ Reaction Rate |

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for ethylsulfonyl (δ 1.3 ppm, triplet for CH3; δ 3.5 ppm, quartet for CH2) and methoxybenzofuran (δ 3.8 ppm, singlet for OCH3) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 483.5) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Validate amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of this compound?

Methodological Answer:

- Cytotoxicity Assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess programmed cell death.

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using competitive binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies for this compound?

Methodological Answer:

- Standardized Assay Protocols : Use uniform cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent variations on the benzofuran or thiazole rings) to identify critical pharmacophores .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess significance of conflicting results .

Q. Table 2: Bioactivity Comparison of Structural Analogs

| Analog (Modification) | IC50 (μM) | Target Protein | Reference |

|---|---|---|---|

| Ethylsulfonyl → Methylsulfonyl | 2.1 ± 0.3 | EGFR | |

| Methoxy → Hydroxy | 5.7 ± 1.2 | VEGFR-2 |

Q. What computational strategies are recommended for predicting the binding interactions of this compound with cancer-related proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., EGFR kinase domain) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and hydration effects .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to guide SAR .

Q. How can researchers optimize the pharmacokinetic properties of this compound through structural modifications?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the benzofuran ring to improve aqueous solubility .

- Metabolic Stability : Replace labile esters with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .

- Blood-Brain Barrier (BBB) Penetration : LogP optimization (<3) via substituent tuning (e.g., fluorination) .

Data Contradiction Analysis

Case Study : Discrepancies in IC50 values for EGFR inhibition (2.1 μM vs. 8.5 μM).

- Root Cause : Variability in assay conditions (e.g., ATP concentration, incubation time).

- Resolution : Validate using a standardized ADP-Glo™ Kinase Assay with fixed ATP levels (10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.